Methyl 5-(1-chloroethyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(1-chloroethyl)furan-2-carboxylate is an organic compound with the molecular formula C8H9ClO3 and a molecular weight of 188.61 g/mol It is a derivative of furan, a heterocyclic organic compound, and features a chloroethyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-chloroethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with chloroethyl reagents under controlled conditions. One common method involves the esterification of 5-(1-chloroethyl)furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the product using techniques like distillation or crystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-chloroethyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted furan derivatives .
Scientific Research Applications
Methyl 5-(1-chloroethyl)furan-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(1-chloroethyl)furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity . The furan ring may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Lacks the chloroethyl group, making it less reactive in certain substitution reactions.
Ethyl 5-(1-chloroethyl)furan-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its reactivity and solubility.
5-(1-Chloroethyl)furan-2-carboxylic acid: The carboxylic acid form, which can be used as a precursor for ester synthesis.
Uniqueness
Methyl 5-(1-chloroethyl)furan-2-carboxylate is unique due to the presence of both a chloroethyl group and a furan ring, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
methyl 5-(1-chloroethyl)furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-5(9)6-3-4-7(12-6)8(10)11-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJKSSJENIXXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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